molecular formula C13H24N2O4 B2486410 Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate CAS No. 1708250-54-7

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

Cat. No.: B2486410
CAS No.: 1708250-54-7
M. Wt: 272.345
InChI Key: ICLFKLQIHHBWQG-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.345. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Analysis

Graphical Synthetic Routes of Vandetanib Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate plays a crucial role in the synthesis of Vandetanib, an anticancer drug. The compound is involved in various chemical reactions such as substitution, deprotection, methylation, nitration, reduction, and cyclization to produce the final compound with high yield and commercial value for industrial production (W. Mi, 2015).

Applications in Synthesis of N-heterocycles This compound is significant in the synthesis of N-heterocycles, especially in the context of chiral sulfinamides. Chiral sulfinamides, like tert-butanesulfinamide, are crucial in the stereoselective synthesis of amines and their derivatives. This compound is implied to be a part of this process, offering pathways to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives (R. Philip et al., 2020).

Biodegradation and Environmental Fate

Biodegradation and Fate in Soil and Groundwater While not directly related to this compound, the study on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater reveals insights into the environmental fate and microbial interactions of related compounds. The study elaborates on microbial pathways and gene involvement in the biodegradation process, which could be relevant for understanding the environmental aspects of similar compounds (S. Thornton et al., 2020).

Microbial Degradation in the Subsurface The review on the microbial degradation of fuel oxygenates such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface might provide contextual insights into the environmental behavior of structurally related compounds like this compound. The paper discusses the thermodynamics, aerobic degradation pathways, and site-specific conditions influencing the degradation of these compounds (T. Schmidt et al., 2004).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed and may cause skin irritation . It may also cause serious eye irritation and may cause respiratory irritation . It is harmful to aquatic life .

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLFKLQIHHBWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708250-54-7
Record name ethyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate
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